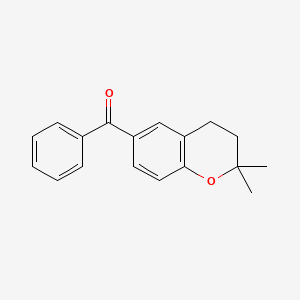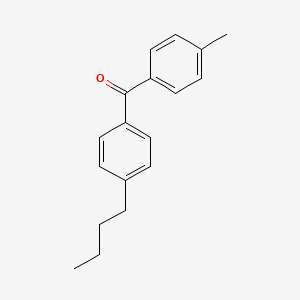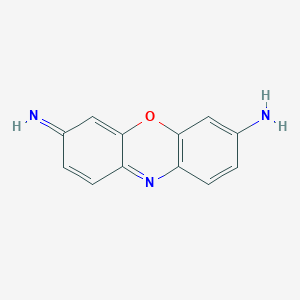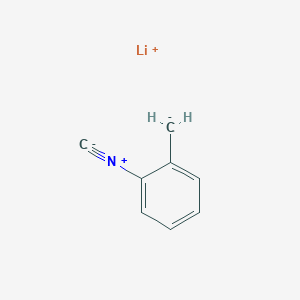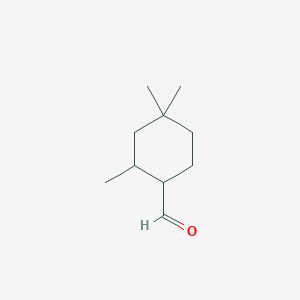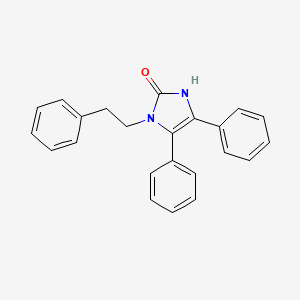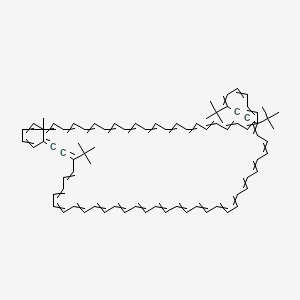
1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne is a complex organic compound characterized by its extensive conjugated system and multiple tert-butyl groups
Vorbereitungsmethoden
The synthesis of 1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne involves multiple steps, including the formation of the conjugated backbone and the introduction of tert-butyl groups. Common synthetic routes may involve:
Stepwise coupling reactions: Utilizing palladium-catalyzed cross-coupling reactions to build the conjugated backbone.
Introduction of tert-butyl groups: Using tert-butyl lithium or tert-butyl bromide in the presence of a strong base to introduce the tert-butyl groups at specific positions.
Purification: Employing chromatographic techniques to isolate the desired product.
Analyse Chemischer Reaktionen
1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to modify the tert-butyl groups or other functional groups.
Cycloaddition: Engaging in Diels-Alder reactions or other cycloaddition reactions to form cyclic structures.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and conductive polymers due to its extensive conjugated system.
Chemistry: Serves as a model compound for studying conjugated systems and their reactivity.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne involves its interaction with molecular targets through its conjugated system. The extensive conjugation allows for electron delocalization, which can interact with various molecular pathways and targets, such as enzymes or receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne is unique due to its extensive conjugated system and multiple tert-butyl groups. Similar compounds include:
Perylene derivatives: Known for their strong absorption and emission properties.
Phthalocyanines: Used in various applications, including as dyes and in photodynamic therapy.
Polyacetylenes: Characterized by their conjugated backbone and used in materials science.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
62993-10-6 |
|---|---|
Molekularformel |
C86H98 |
Molekulargewicht |
1131.7 g/mol |
IUPAC-Name |
1,4,36,39-tetratert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne |
InChI |
InChI=1S/C86H98/c1-83(2,3)79-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-13-16-21-25-29-33-37-41-45-49-53-57-61-65-69-73-81(85(7,8)9)77-78-82(86(10,11)12)74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-17-20-24-28-32-36-40-44-48-52-56-60-64-68-72-80(76-75-79)84(4,5)6/h13-74H,1-12H3 |
InChI-Schlüssel |
XGHIZXKJRCEQTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C=C=C(C=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C(C#CC(=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)

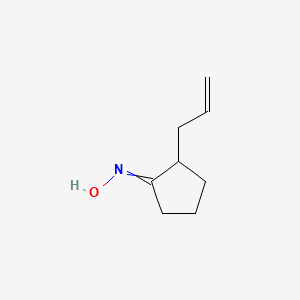
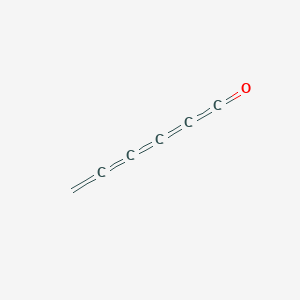
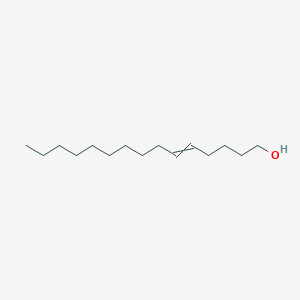
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
